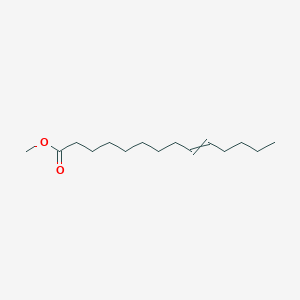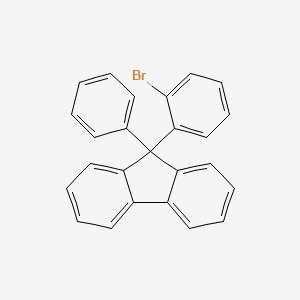
9-(2-Bromophenyl)-9-phenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Bromophenyl)-9-phenyl-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring at the 2-position and a phenyl group attached to the 9-position of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-(2-Bromophenyl)-9-phenyl-9H-fluorene can be achieved through several methods, including:
-
Suzuki-Miyaura Coupling Reaction:
Reagents: 2-bromophenylboronic acid, 9-phenyl-9H-fluorene, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.
Procedure: The reactants are mixed in the solvent, and the palladium catalyst is added. The mixture is heated to the desired temperature and stirred until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.
-
Bromination of 9-Phenyl-9H-fluorene:
Reagents: 9-phenyl-9H-fluorene, bromine, solvent (e.g., chloroform).
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Procedure: Bromine is added dropwise to a solution of 9-phenyl-9H-fluorene in chloroform. The reaction mixture is stirred until the bromination is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles (e.g., amines, thiols).
Conditions: Typically carried out in polar solvents (e.g., dimethylformamide) at moderate temperatures.
Products: Substituted derivatives of 9-(2-Bromophenyl)-9-phenyl-9H-fluorene.
-
Oxidation Reactions:
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Conditions: Carried out in acidic or basic media at elevated temperatures.
Products: Oxidized derivatives, such as ketones or carboxylic acids.
-
Reduction Reactions:
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Conditions: Carried out in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures.
Products: Reduced derivatives, such as alcohols or alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bromine: Used in bromination reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products:
- Substituted derivatives.
- Oxidized derivatives.
- Reduced derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a building block for the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Dyes and Pigments: Incorporated into dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 9-(2-Bromophenyl)-9-phenyl-9H-fluorene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
9-(2-Bromophenyl)-9H-carbazole: Similar structure with a carbazole core instead of a fluorene core.
9-Phenyl-9H-fluorene: Lacks the bromine substituent.
2-Bromofluorene: Lacks the phenyl substituent at the 9-position.
Uniqueness:
Structural Features: The combination of a bromine atom and a phenyl group attached to the fluorene core gives 9-(2-Bromophenyl)-9-phenyl-9H-fluorene unique reactivity and properties.
Applications: Its unique structure makes it suitable for specific applications in materials science, electronics, and organic synthesis.
Properties
Molecular Formula |
C25H17Br |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
9-(2-bromophenyl)-9-phenylfluorene |
InChI |
InChI=1S/C25H17Br/c26-24-17-9-8-16-23(24)25(18-10-2-1-3-11-18)21-14-6-4-12-19(21)20-13-5-7-15-22(20)25/h1-17H |
InChI Key |
QVGGTEMPIJOIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


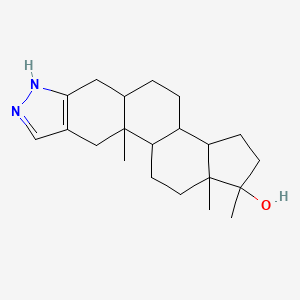

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12508072.png)
![1,3-Benzenedicarboxylic acid, 5,5'-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis-](/img/structure/B12508077.png)
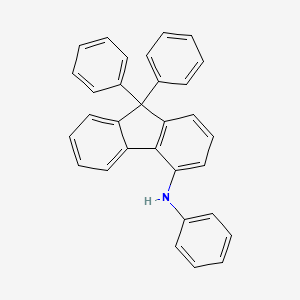
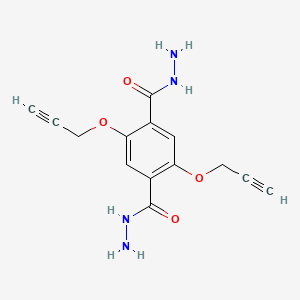
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B12508097.png)
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12508102.png)
![[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid](/img/structure/B12508111.png)
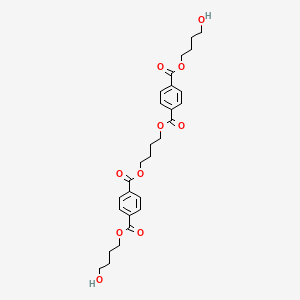
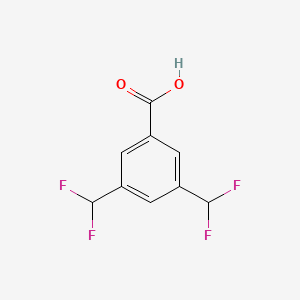
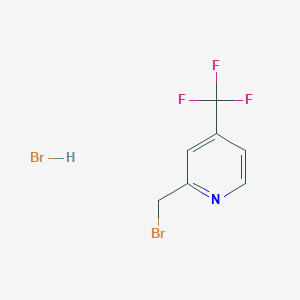
![Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide](/img/structure/B12508134.png)
